molecular formula C8H6F2N2O3 B13664422 2-(4,5-Difluoro-2-nitrophenyl)acetamide

2-(4,5-Difluoro-2-nitrophenyl)acetamide

Cat. No.: B13664422
M. Wt: 216.14 g/mol
InChI Key: KCDQZTJPJWSPTC-UHFFFAOYSA-N
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Description

2-(4,5-Difluoro-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H6F2N2O3 and a molecular weight of 216.14 g/mol . It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, which is further connected to an acetamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4,5-Difluoro-2-nitrophenyl)acetamide typically involves the reaction of 4,5-difluoro-2-nitroaniline with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions and is usually stirred overnight at room temperature under a nitrogen atmosphere. The product is then purified through recrystallization or other suitable purification methods.

Chemical Reactions Analysis

2-(4,5-Difluoro-2-nitrophenyl)acetamide undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

2-(4,5-Difluoro-2-nitrophenyl)acetamide is used in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,5-Difluoro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and fluorine atoms can influence its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

Comparison with Similar Compounds

2-(4,5-Difluoro-2-nitrophenyl)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4,5-difluoro-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O3/c9-5-1-4(2-8(11)13)7(12(14)15)3-6(5)10/h1,3H,2H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDQZTJPJWSPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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